2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline
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Overview
Description
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is part of the indolo[2,3-b]quinoxaline family, known for their diverse biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are frequently employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to be effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Cerium (IV) oxide nanoparticles.
Catalysts: Palladium, copper-doped CdS nanoparticles
Solvents: Acetonitrile is often used due to its high solubility properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the methoxy and phenoxypropyl groups.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different functional groups.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Exhibits similar biological activities.
Uniqueness
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its high solubility and stability make it particularly valuable in applications such as redox flow batteries and medicinal chemistry .
Biological Activity
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline (CAS Number: 577990-16-0) is a compound belonging to the indoloquinoxaline class, notable for its complex structure and significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C24H21N3O2
- Molecular Weight : 383.4424 g/mol
- Structure : The compound features an indole fused with a quinoxaline ring system and a phenoxypropyl side chain, contributing to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Notably, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 - 1 mg/L |
Enterococcus faecalis | 0.25 - 1 mg/L |
Methicillin-resistant Staphylococcus aureus | 0.98 - 1.95 mg/L |
Vancomycin-resistant Enterococcus faecium | 0.25 - 2 mg/L |
This compound has shown comparable or superior activity to established antibiotics like vancomycin and linezolid, making it a promising candidate for further development in combating antibiotic resistance .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Inhibition of Bacterial Growth : The compound likely interferes with bacterial cell wall synthesis or function, leading to increased susceptibility to lysis.
- Biofilm Disruption : It has been observed to prevent biofilm formation in various bacterial species, which is crucial for treating chronic infections .
Study on Antimicrobial Efficacy
In a recent study published in Biorxiv, researchers evaluated the efficacy of several quinoxaline derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly in strains resistant to multiple drugs .
Comparison with Other Antibiotics
A comparative analysis was conducted to evaluate the effectiveness of this compound against standard antibiotics. The results indicated that it not only matched but often exceeded the performance of traditional antibiotics in terms of MIC values against resistant strains .
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
9-methoxy-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-28-18-12-13-22-19(16-18)23-24(26-21-11-6-5-10-20(21)25-23)27(22)14-7-15-29-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3 |
InChI Key |
OPLKFMABQGJLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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